
Pyrazoloacridine
Descripción general
Descripción
Pyrazoloacridine has been used in trials studying the treatment of Lung Cancer, Liver Cancer, Breast Cancer, Melanoma (Skin), and Metastatic Cancer, among others.
This compound is a 9-methoxy acridine compound containing a reducible 5-nitro substituent. this compound appears to intercalate into DNA and inhibit RNA synthesis, DNA synthesis, and the activities of topoisomerases I and II, thereby causing cytotoxicity. (NCI04)
Mecanismo De Acción
Pharmacokinetics
It’s known that pza is metabolized in human liver microsomes by cytochromes p450 and flavin monooxygenase . More research is needed to fully understand the pharmacokinetics of PZA and how these properties impact its bioavailability.
Action Environment
It’s known that pza shows activity against hypoxic cells , suggesting that the oxygen levels in the tumor microenvironment may influence its efficacy
Análisis Bioquímico
Biochemical Properties
Pyrazoloacridine plays a significant role in biochemical reactions by inhibiting the activity of topoisomerases I and II. These enzymes are crucial for DNA replication and transcription. This compound interacts with topoisomerases by intercalating into DNA, thereby preventing the formation of topoisomerase-DNA adducts and inhibiting the catalytic activity of these enzymes . This interaction leads to the stabilization of the DNA-topoisomerase complex, resulting in DNA damage and subsequent cell death.
Cellular Effects
This compound exerts cytotoxic effects on various types of cells, particularly solid tumor cells. It has been shown to induce apoptosis in P53-deficient Hep 3B human hepatoma cells and cause delayed DNA fragmentation in MCF-7 breast cancer cells . This compound influences cell function by inhibiting DNA and RNA synthesis, damaging both nascent and parental DNA, and interfering with protein-DNA complexes . Additionally, it affects cell signaling pathways and gene expression, contributing to its anticancer activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA and topoisomerases. By intercalating into DNA, this compound inhibits the catalytic activity of topoisomerases I and II, leading to the stabilization of the DNA-topoisomerase complex and subsequent DNA damage . This inhibition disrupts DNA replication and transcription, ultimately resulting in cell death. This compound also affects gene expression by inhibiting DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound shows schedule-independent cytotoxicity against tumor cells, with host toxicity being greater with shorter infusions . The stability and degradation of this compound have been studied, with findings indicating that it retains activity against several drug-resistant cancer phenotypes over time . Long-term effects on cellular function include DNA fragmentation and granulocyte toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has shown selectivity for solid tumor cell lines and activity in hypoxic, noncycling, and multidrug-resistant cell lines . Dose-limiting toxicities, such as granulocytopenia and mucositis, have been observed at higher doses . The recommended Phase II dose for this compound is 281 mg/m², which has been well tolerated in clinical studies .
Metabolic Pathways
This compound is metabolized by cytochromes P450 and flavin monooxygenase in human liver microsomes . The primary metabolites identified include 9-desmethyl-Pyrazoloacridine, N-demethyl-Pyrazoloacridine, and this compound N-oxide . These metabolites are formed through oxidative reactions catalyzed by specific cytochrome P450 isoforms, such as CYP1A2 and CYP3A4 . The metabolic pathways of this compound play a crucial role in its pharmacokinetics and overall efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier and accumulate in brain tissues . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within specific tissues . The pharmacokinetic properties of this compound, including its volume of distribution and protein binding, contribute to its overall distribution profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and topoisomerases . This compound’s ability to intercalate into DNA and inhibit topoisomerase activity is crucial for its anticancer activity. The compound’s localization within the nucleus allows it to effectively disrupt DNA replication and transcription processes, leading to cell death .
Actividad Biológica
Pyrazoloacridine (PZA) is a synthetic compound that has garnered attention for its potential as an anticancer agent. This article delves into the biological activity of PZA, focusing on its mechanisms of action, efficacy in various cancer types, and insights from clinical studies.
PZA operates primarily through the inhibition of topoisomerases I and II, enzymes critical for DNA replication and transcription. By interfering with these enzymes, PZA disrupts the normal cellular processes, leading to cell death. Additionally, PZA exhibits unique properties that distinguish it from other cytotoxic agents:
- DNA Intercalation : PZA can insert itself between DNA base pairs, further disrupting replication.
- Activity Against Hypoxic Cells : Unlike many chemotherapeutics, PZA retains efficacy in low-oxygen environments typical of solid tumors.
- Cytotoxicity in Noncycling Cells : PZA demonstrates effectiveness against both actively dividing and quiescent tumor cells.
- Overcoming Multidrug Resistance : Preclinical studies indicate that PZA can be effective against tumor cells resistant to other therapies due to its distinct mechanism of action .
Phase II Clinical Trials
A key study evaluated the efficacy of PZA in patients with metastatic breast cancer (MBC). Patients received 750 mg/m² of PZA via intravenous infusion every three weeks. The trial aimed to assess both the response rate and toxicity profile:
- Response Rate : Out of 15 treated patients, three exhibited a partial response (20%) lasting between 4.5 to 6 months. Two patients achieved stable disease for 3 to 5 months.
- Toxicity Profile : The primary dose-limiting toxicity was granulocytopenia, with ten patients experiencing grade 4 neutropenia. Other toxicities included nausea, vomiting, neurotoxicity, and renal complications .
Activity Against Multidrug-Resistant Neuroblastoma
Another study focused on the activity of PZA against neuroblastoma cell lines resistant to multiple drugs. The results indicated:
- Cytotoxicity : PZA showed significant cytotoxicity in both drug-sensitive and multidrug-resistant (MDR) neuroblastoma cell lines. Notably, it was effective even in MDR lines lacking functional p53, a common tumor suppressor gene.
- Dose-Dependent Effects : The LC90 values for drug-sensitive lines ranged from 0.003 to 1.1 μM, while for MDR lines, they ranged from 0.8 to 2.4 μM .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study Focus | Cancer Type | Response Rate | Notable Toxicities |
---|---|---|---|
Phase II Trial | Metastatic Breast Cancer | 20% partial response | Granulocytopenia, neurotoxicity |
Activity in MDR Neuroblastoma | Neuroblastoma | Effective in MDR lines | Myelosuppression |
Antiproliferative Activity | Pancreatic Cancer | Low μM activity across cell lines | Varies by compound |
Case Studies and Future Directions
Clinical investigations have highlighted the potential of PZA as a treatment option for various cancers, particularly those exhibiting multidrug resistance. Future research could explore:
- Combination Therapies : Investigating PZA's efficacy when combined with other chemotherapeutic agents or targeted therapies.
- Extended Exposure Studies : Testing prolonged systemic exposure to enhance cytotoxic effects while managing toxicity through hematopoietic stem cell support.
- Mechanistic Studies : Further elucidating the molecular pathways affected by PZA could provide insights into optimizing its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of pyrazoloacridine, and how do these inform experimental design in oncology research?
this compound acts as a nucleic acid-binding agent, inhibiting topoisomerase I and II (Topo I/II) with an IC50 of 1.25 μM in K562 myeloid leukemia cells . To study its mechanism:
- Use in vitro models (e.g., leukemia cell lines) to quantify Topo I/II inhibition via DNA relaxation assays .
- Pair with apoptosis assays (Annexin V/PI staining) to correlate enzyme inhibition with cytotoxic effects .
- Validate target specificity by comparing results with Topo-negative cell lines or siRNA-mediated knockdown models.
Q. What in vitro assays are most effective for evaluating this compound’s anticancer activity?
Key assays include:
- Cell viability : MTT or CellTiter-Glo assays (24–72 hr exposure; IC50 calculation) .
- DNA damage : Comet assays or γH2AX immunofluorescence to assess double-strand breaks .
- Topoisomerase inhibition : Agarose gel-based DNA relaxation assays with purified Topo I/II .
- Dose-response curves : Test concentrations from 0.1–10 μM to capture sub-IC50 effects (e.g., RNA synthesis disruption) .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s in vitro efficacy and limited clinical activity in solid tumors?
Phase II trials in pediatric solid tumors and metastatic breast cancer reported no objective responses despite preclinical promise . Methodological considerations:
- Pharmacokinetics : Assess drug penetration in in vivo models (e.g., tissue-specific LC-MS/MS quantification) to identify bioavailability limitations .
- Tumor heterogeneity : Use patient-derived xenografts (PDXs) to model variable tumor microenvironments impacting drug efficacy .
- Combination therapies : Screen this compound with DNA repair inhibitors (e.g., PARP inhibitors) to exploit synthetic lethality .
Q. What statistical frameworks are optimal for designing phase II trials evaluating this compound in novel contexts?
Simons’ optimal two-stage design is recommended:
- Stage 1 : Enroll 12 patients; proceed if ≥2 responses observed.
- Stage 2 : Expand to 35 patients; require ≥6 total responses to reject the null hypothesis (H0: response rate ≤15%) .
- Use Bayesian adaptive designs for dose optimization in combination trials .
Q. How should researchers address this compound’s neurotoxicity in preclinical models to improve translational relevance?
- Toxicity profiling : Include cerebellar neurons in in vitro screens (e.g., neurite outgrowth assays) to predict neurotoxic risk .
- Biomarker identification : Measure plasma S100B or GFAP levels in murine models to correlate with CNS adverse events .
- Alternative dosing : Test prolonged infusions (e.g., 24 hr vs. 3 hr) to reduce peak plasma concentrations linked to anxiety/neurotoxicity .
Q. Data Analysis & Reproducibility
Q. What are best practices for standardizing this compound data across laboratories?
- Reference controls : Include cisplatin or etoposide in all assays as Topo II-positive controls .
- Data reporting : Follow CONSORT guidelines for in vivo studies (e.g., animal randomization, blinding) .
- Replication : Share raw data (dose-response curves, flow cytometry plots) via repositories like Figshare or Zenodo .
Q. How can conflicting results in this compound’s RNA vs. DNA synthesis inhibition be resolved?
- Time-course experiments : Compare RNA (3H-uridine incorporation) and DNA (3H-thymidine) synthesis at 6, 12, and 24 hr .
- Gene expression profiling : Use RNA-seq to identify early transcriptional changes (e.g., rRNA processing genes) .
- Mechanistic modeling : Apply ordinary differential equations (ODEs) to quantify enzyme inhibition kinetics .
Propiedades
IUPAC Name |
3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWPKGYTCJSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99009-21-9 (methanesulfonate salt) | |
Record name | Pyrazoloacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50869326, DTXSID301316714 | |
Record name | 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazoloacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL) | |
Record name | PYRAZOLOLOACRIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
99009-20-8 | |
Record name | Pyrazoloacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99009-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazoloacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazoloacridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyrazoloacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLOACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.